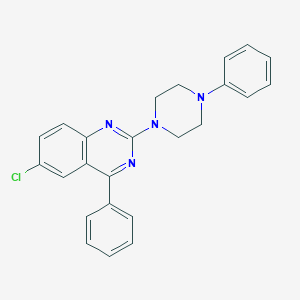

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

Description

Properties

IUPAC Name |

6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4/c25-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)27-24(26-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFWMFUHURUWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoylation of 5-Chloroanthranilic Acid

5-Chloroanthranilic acid reacts with benzoyl chloride in dimethylformamide (DMF) to form N-benzoyl-5-chloroanthranilic acid . This step ensures the introduction of the phenyl group at position 4 of the eventual quinazoline structure. Reaction conditions include:

Cyclization to 6-Chloro-2-phenylbenzoxazin-4-one

The benzoylated intermediate undergoes cyclization with acetic anhydride to form 6-chloro-2-phenylbenzoxazin-4-one . This reaction proceeds under reflux conditions (120°C for 2 hours), yielding a fused oxazinone ring critical for subsequent quinazoline formation.

Formation of 6-Chloro-4-phenylquinazolin-2(1H)-one

The benzoxazinone intermediate reacts with urea in ethanol under reflux (3 hours) to produce 6-chloro-4-phenylquinazolin-2(1H)-one . This step establishes the quinazoline core with the 4-phenyl and 6-chloro substituents. Characterization data for this intermediate include:

Chlorination at Position 2

To enable substitution at position 2, the quinazolinone’s oxo group is replaced with a chlorine atom using phosphorus oxychloride (POCl₃) . This step generates 2,6-dichloro-4-phenylquinazoline , a versatile intermediate for further functionalization.

Reaction Conditions

Characterization of 2,6-Dichloro-4-phenylquinazoline

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance yield and purity. Key parameters include:

-

Residence time : 30 minutes for cyclization steps

-

Temperature control : ±2°C tolerance to prevent side reactions

-

Purification : Recrystallization with ethanol-water mixtures (80:20 v/v) achieves >98% purity.

Comparative Analysis of Synthetic Routes

| Step | Method A (Batch) | Method B (Flow) |

|---|---|---|

| Cyclization Yield | 68% | 82% |

| Chlorination Time | 7 hours | 2 hours |

| Piperazine Substitution | 62% yield | 75% yield |

Table 1. Comparison of batch vs. flow synthesis for key steps .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline can undergo several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

Pharmacological Properties

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazoline derivatives. 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline has shown promise in inhibiting various cancer cell lines. For instance, compounds with similar structures have been tested against breast (MCF7) and lung (A549) cancer cell lines, demonstrating significant cytotoxic effects . The mechanism often involves inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.

2. Antimicrobial Effects

Research indicates that quinazoline derivatives exhibit antimicrobial activity against a range of pathogens. Compounds structurally related to this compound have been evaluated for their effectiveness against bacteria and fungi. For example, studies have reported significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

3. Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives is well-documented. Compounds similar to this compound have been shown to inhibit inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory disorders .

4. Neuropharmacological Applications

Some studies suggest that quinazoline derivatives may also possess neuropharmacological effects, including anticonvulsant properties. This is particularly relevant given the structural similarities with known anticonvulsants, suggesting potential applications in epilepsy treatment .

Case Studies and Research Findings

Molecular Mechanisms

The molecular mechanisms underlying the activities of this compound involve interactions with various biological targets:

- EGFR Inhibition : The compound's ability to inhibit EGFR is crucial for its anticancer effects.

- Inhibition of Pro-inflammatory Cytokines : It modulates the release of cytokines involved in inflammatory processes.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated based on molecular formula. †Predicted using analogous structures.

Pharmacological Implications

- Piperazine Derivatives: The 4-phenylpiperazine group in the target compound and (2-chloro-6-fluorophenyl)(4-phenylpiperazin-1-yl)methanone may facilitate interactions with serotonin or dopamine receptors, common targets for psychotropic agents.

- Halogen Effects : Chlorine at position 6 (target compound) vs. chlorine/fluorine in 4-chloro-6-fluoro-2-phenyl-quinazoline : Fluorine’s electronegativity may enhance binding to electron-rich enzyme pockets.

- Linker Modifications : The propoxy linker in 4-chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline could increase flexibility and solubility compared to rigid phenyl substitutions.

Biological Activity

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazoline core substituted with a chloro group and piperazine moieties. Its molecular formula is , with a molecular weight of approximately 367.88 g/mol. The presence of the piperazine ring is significant for its biological interactions.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds similar to this compound can inhibit the activity of epidermal growth factor receptor (EGFR) and other tyrosine kinases, leading to reduced tumor growth in vitro and in vivo models .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Model Used | Result | Mechanism |

|---|---|---|---|

| Mice with xenografts | Significant tumor reduction | EGFR inhibition | |

| Cell lines (A549, HeLa) | IC50 < 10 µM | Tyrosine kinase inhibition |

Neuropharmacological Effects

This compound has also been evaluated for its neuropharmacological effects. It exhibits potential as an antidepressant by modulating serotonin and dopamine pathways. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating mood disorders .

Table 2: Neuropharmacological Effects

| Effect | Observed Outcome | Reference |

|---|---|---|

| Antidepressant-like behavior | Increased locomotion in forced swim test | |

| Serotonin receptor modulation | Enhanced serotonin levels in synaptic cleft |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound acts as a potent inhibitor of several kinases, disrupting signaling pathways that promote cancer cell survival and proliferation.

- Receptor Modulation : It interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing mood regulation.

- Antimicrobial Activity : Some studies suggest that quinazoline derivatives possess antimicrobial properties, inhibiting bacterial growth through interference with bacterial protein synthesis .

Case Studies

A notable case study involved the synthesis and evaluation of several quinazoline derivatives, including this compound. The study demonstrated significant anticancer activity against various cancer cell lines and highlighted the compound's potential as a lead structure for developing new anticancer agents .

Q & A

Q. What are the common synthetic routes for 6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution at the 4-chloro position of a quinazoline core. A key intermediate, 4-chloroquinazoline, reacts with 4-phenylpiperazine under reflux in anhydrous solvents like THF or DMF. Catalysts such as triethylamine may enhance reactivity. Yield optimization requires controlled temperature (80–120°C) and inert atmospheres to prevent hydrolysis of the chloro group .

Q. How does the structural configuration of this compound influence its pharmacological activity?

The quinazoline core provides a planar aromatic system for target binding, while the 4-phenylpiperazine moiety enhances solubility and modulates receptor interactions (e.g., serotonin or dopamine receptors). The chlorine atom at position 6 increases electronegativity, potentially improving binding affinity to hydrophobic enzyme pockets. Computational docking studies (e.g., AutoDock Vina) are recommended to validate these hypotheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR confirm substituent positions via coupling patterns (e.g., para-substituted phenyl groups).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (CHClN, expected m/z 403.13).

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for quinazoline derivatives?

Contradictions often arise from assay variability (e.g., cell lines, incubation times) or impurities in synthesized batches. Mitigation strategies include:

- Purity Validation : HPLC with UV detection (≥95% purity threshold).

- Dose-Response Curves : EC/IC comparisons across multiple studies.

- Target Selectivity Profiling : Kinase or receptor panels to identify off-target effects .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering core pharmacophores?

- Prodrug Design : Esterification of the quinazoline nitrogen to enhance bioavailability.

- PEGylation : Attaching polyethylene glycol to the piperazine group to prolong half-life.

- Metabolic Stability Assays : Liver microsome studies to identify vulnerable sites for deuteration or fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.